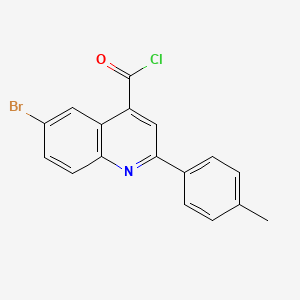

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIUEYXETREWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204766 | |

| Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-99-2 | |

| Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conversion to 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

The final step involves transforming the carboxylic acid group into the corresponding acid chloride:

- Reagents: Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) is typically employed as the chlorinating agent.

- Conditions: The reaction is carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.

- Procedure: The acid is dissolved in the solvent, and the chlorinating reagent is added dropwise. The mixture is refluxed until the reaction is complete, as monitored by the disappearance of the acid starting material.

- Workup: After cooling, the reaction mixture is quenched and washed with aqueous base and brine to remove residual reagents and by-products. The organic phase is dried and concentrated to yield the acid chloride as a yellow solid.

This method yields this compound with reported yields ranging from approximately 30% to over 90%, depending on the precise conditions and scale.

Alternative Synthetic Routes and Variations

- Suzuki Coupling: For related compounds, Suzuki coupling has been utilized to install the aryl substituent at the 2-position, starting from 6-bromoquinoline-4-carbonyl chloride and 4-methylphenylboronic acid. This method allows for modular introduction of various aryl groups but requires palladium catalysts and base.

- Direct Bromination: In some protocols, bromination is performed after quinoline ring formation to ensure regioselectivity.

- Cyclization Variants: The Pfitzinger reaction and other quinoline-forming cyclization methods have been employed for constructing the quinoline ring with substituted anilines or ketones as starting materials.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Condensation & Cyclization | 4-methylbenzaldehyde, 6-bromoquinoline, rare-earth catalyst | Water (reflux) | Reflux (~100 °C) | 70–85 | Formation of quinoline-4-carboxylic acid |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Organic solvent | Room temp to reflux | 80–90 | Selective bromination at 6-position |

| Chlorination (Acid to Acid Chloride) | Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) | Toluene, DCM | Reflux (80–115 °C) | 30–92 | Conversion to carbonyl chloride |

Research Findings and Analytical Data

- Yields: The chlorination step exhibits variable yields depending on reagent equivalents, solvent choice, and reaction time. High yields (~90%) are achievable with optimized phosphorus trichloride reflux conditions.

- Purity: The acid chloride product is typically isolated as a yellow solid, purified by recrystallization from nonpolar solvents such as heptane or by chromatographic methods.

- Characterization: Confirmatory analysis includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy, with characteristic signals for the carbonyl chloride group and aromatic protons.

- Stability: The acid chloride is moisture sensitive and should be handled under inert atmosphere and stored in a desiccator.

Chemical Reactions Analysis

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not directly used in therapeutic applications, it serves as a precursor for the synthesis of potential pharmaceutical agents.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Halogenation Patterns

- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (C₁₈H₁₃BrClNO): Differs by the addition of a methyl group at position 3 on the phenyl ring. Higher steric bulk reduces solubility in polar solvents compared to the 4-methylphenyl analog .

- 6-Bromo-4-chloro-2-methylquinoline (C₁₀H₇BrClN): Lacks the carbonyl chloride group and features chlorine at position 4. Simpler structure with a lower molecular weight (256.53 g/mol) and altered reactivity due to dual halogenation .

Aromatic Ring Modifications

- 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride: Replaces the 4-methylphenyl group with a 4-ethylphenyl substituent. Increased hydrophobicity due to the ethyl chain, impacting pharmacokinetic properties .

Functional Group Replacements

- 6-Bromo-2-(4-bromo-phenyl)quinoline-4-carboxylic acid (C₁₆H₉Br₂NO₂): Substitutes the carbonyl chloride with a carboxylic acid group. Lower reactivity in nucleophilic acyl substitution but higher hydrogen-bonding capacity .

- 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride: Replaces the phenyl ring with a furan group, altering aromatic stacking interactions and solubility in nonpolar solvents .

Biological Activity

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is widely studied for its diverse biological activities. Quinoline derivatives have been recognized for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a bromine atom and a 4-methylphenyl group, along with a carbonyl chloride functional group. The structural formula can be represented as follows:

This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.65 | |

| HeLa (Cervical) | 2.41 | |

| U-937 (Leukemia) | 0.79 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as p53 activation and caspase cleavage.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed using standard methods:

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 0.125 |

| Escherichia coli | 8 | 0.5 |

These results indicate that the compound has promising antibacterial activity comparable to established antibiotics.

Case Studies

- Anticancer Studies : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Research highlighted the effectiveness of quinoline derivatives against resistant bacterial strains, demonstrating that modifications in the structure significantly enhanced antimicrobial potency .

- Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.